molecular formula C21H23NO5 B3292160 1'-[(3,4-dimethoxyphenyl)methyl]-7'-methyl-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-2'-one CAS No. 876890-76-5

1'-[(3,4-dimethoxyphenyl)methyl]-7'-methyl-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-2'-one

Cat. No.: B3292160
CAS No.: 876890-76-5
M. Wt: 369.4 g/mol
InChI Key: RRHPNQWKUGXLIX-UHFFFAOYSA-N
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Description

1’-[(3,4-Dimethoxyphenyl)methyl]-7’-methyl-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indole]-2’-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of an indole moiety and a dioxane ring, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-[(3,4-dimethoxyphenyl)methyl]-7’-methyl-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indole]-2’-one typically involves multiple steps, starting with the preparation of the indole derivative. The key steps include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a dioxane precursor, often facilitated by a Lewis acid catalyst.

    Functional Group Modifications:

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1’-[(3,4-Dimethoxyphenyl)methyl]-7’-methyl-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indole]-2’-one can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1’-[(3,4-Dimethoxyphenyl)methyl]-7’-methyl-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indole]-2’-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1’-[(3,4-dimethoxyphenyl)methyl]-7’-methyl-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indole]-2’-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, and cell cycle regulation.

Comparison with Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-1-propanol
  • 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane
  • 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane

Uniqueness: 1’-[(3,4-Dimethoxyphenyl)methyl]-7’-methyl-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indole]-2’-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The combination of the indole and dioxane rings provides a versatile scaffold for further functionalization and exploration in various research fields.

Properties

IUPAC Name

1'-[(3,4-dimethoxyphenyl)methyl]-7'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-14-6-4-7-16-19(14)22(20(23)21(16)26-10-5-11-27-21)13-15-8-9-17(24-2)18(12-15)25-3/h4,6-9,12H,5,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHPNQWKUGXLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3(C(=O)N2CC4=CC(=C(C=C4)OC)OC)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1'-[(3,4-dimethoxyphenyl)methyl]-7'-methyl-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-2'-one
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1'-[(3,4-dimethoxyphenyl)methyl]-7'-methyl-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-2'-one
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1'-[(3,4-dimethoxyphenyl)methyl]-7'-methyl-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-2'-one

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